molecular formula C16H27BO4 B13470740 Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate

Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate

Cat. No.: B13470740
M. Wt: 294.2 g/mol
InChI Key: ZWLZTABCWKLGJG-UHFFFAOYSA-N
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Description

Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[25]octane-6-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate typically involves the reaction of a spirocyclic precursor with a boron-containing reagent. One common method involves the use of pinacol boronate esters in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted boron-containing compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate involves its interaction with various molecular targets. The boron center can form reversible covalent bonds with biological molecules, making it useful in medicinal chemistry. The compound can also participate in catalytic cycles, facilitating organic transformations through its boron-containing moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring specific spatial arrangements .

Properties

Molecular Formula

C16H27BO4

Molecular Weight

294.2 g/mol

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C16H27BO4/c1-14(2)15(3,4)21-17(20-14)12-10-16(12)8-6-11(7-9-16)13(18)19-5/h11-12H,6-10H2,1-5H3

InChI Key

ZWLZTABCWKLGJG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC23CCC(CC3)C(=O)OC

Origin of Product

United States

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